An In-depth Technical Guide to 2-Amino-4-fluorobenzamide (CAS Number: 119023-25-5)
An In-depth Technical Guide to 2-Amino-4-fluorobenzamide (CAS Number: 119023-25-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-4-fluorobenzamide (CAS No. 119023-25-5), a fluorinated aromatic amide of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific compound, this guide presents the known properties of 2-Amino-4-fluorobenzamide and supplements this with information on structurally related compounds to provide context for its potential applications and methodologies for its study.
Core Compound Properties
2-Amino-4-fluorobenzamide is a small molecule featuring a benzamide core with an amino and a fluoro substituent on the aromatic ring. Its chemical structure suggests its potential as a versatile building block in the synthesis of more complex molecules.
Table 1: Physicochemical and Product Data for 2-Amino-4-fluorobenzamide
| Property | Value | Source |
| CAS Number | 119023-25-5 | Multiple Sources[1][2][3] |
| Molecular Formula | C₇H₇FN₂O | Multiple Sources[1][3] |
| Molecular Weight | 154.14 g/mol | Multiple Sources[1][4] |
| Appearance | Solid | |
| Purity | ≥98% | [5] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature or 2-8°C | [2] |
Potential Biological Significance: Insights from Analogs
While no specific biological activity has been documented for 2-Amino-4-fluorobenzamide itself, the broader class of 2-aminobenzamides has attracted significant attention in drug discovery, particularly as inhibitors of histone deacetylases (HDACs).
One study highlighted that N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, a derivative of 2-Amino-4-fluorobenzamide, exhibited potent inhibitory activity against HDAC3 and displayed antitumor properties.[6][7] This suggests that the 2-amino-4-fluorophenyl moiety can be a key pharmacophore in the design of enzyme inhibitors.
Furthermore, various 2-aminobenzamide derivatives have been synthesized and evaluated for their antimicrobial activities.[8][9] These studies provide a rationale for investigating the potential of 2-Amino-4-fluorobenzamide and its derivatives as novel therapeutic agents.
Methodologies for Synthesis and Characterization
General Synthetic Approach
A plausible synthetic route to 2-Amino-4-fluorobenzamide could involve the amidation of a corresponding 2-amino-4-fluorobenzoic acid or its activated derivative. A general workflow for the synthesis of 2-aminobenzamide derivatives often starts from isatoic anhydride.[8][9]
Below is a generalized experimental protocol for the synthesis of a 2-aminobenzamide derivative from isatoic anhydride, which could be adapted for the synthesis of the title compound.
Experimental Protocol: Synthesis of 2-Aminobenzamide Derivatives
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Materials: Isatoic anhydride, appropriate amine, dimethylformamide (DMF).
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Procedure:
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Dissolve isatoic anhydride (1 equivalent) in DMF.
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Add a solution of the desired amine (1 equivalent) in DMF to the reaction mixture.
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Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The precipitated product is collected by filtration, washed, and can be further purified by recrystallization.[8][9]
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Diagram 1: General Synthetic Workflow for 2-Aminobenzamide Derivatives
Caption: A generalized workflow for the synthesis of 2-aminobenzamide derivatives.
Analytical Characterization
The characterization of 2-Amino-4-fluorobenzamide would typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.
Table 2: General Analytical Methods for Benzamide Derivatives
| Technique | Purpose | General Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water with a modifier like formic acid or ammonium formate. Detection: UV spectrophotometry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to confirm the chemical structure. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | Electrospray ionization (ESI) is a common technique for this class of compounds. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for N-H, C=O, and C-F bonds would be expected. |
Diagram 2: General Analytical Workflow for Compound Characterization
Caption: A standard workflow for the analytical characterization of a synthesized compound.
Potential Research Applications
Given the properties of its structural analogs, 2-Amino-4-fluorobenzamide holds potential as a key intermediate in several areas of research and development:
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Drug Discovery: As a scaffold for the synthesis of novel enzyme inhibitors (e.g., HDAC or kinase inhibitors) and antimicrobial agents. The fluorine atom can be strategically used to modulate physicochemical properties such as metabolic stability and binding affinity.
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Chemical Biology: As a starting material for the development of chemical probes to study biological pathways.
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Materials Science: The incorporation of the fluorinated benzamide moiety could be explored for the development of novel polymers or functional materials.
Conclusion
2-Amino-4-fluorobenzamide is a chemical entity with significant potential, primarily as a building block in the synthesis of biologically active molecules. While specific experimental data for this compound remains scarce, the well-documented activities and synthetic routes for its structural analogs provide a strong foundation for future research. This guide serves as a starting point for researchers and drug development professionals interested in exploring the utility of this and related compounds. Further investigation is warranted to fully elucidate its chemical and biological properties.
References
- 1. scbt.com [scbt.com]
- 2. CATO Chemical Reference Standards & Materials [en.cato-chem.com]
- 3. appchemical.com [appchemical.com]
- 4. 4-Amino-2-fluoro-benzamide | C7H7FN2O | CID 23068005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. products-search [coolpharm.com]
- 6. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
